molecular formula C8H4Cl2N2 B1434322 4,6-Dichloro-1,7-naphthyridine CAS No. 1301714-24-8

4,6-Dichloro-1,7-naphthyridine

Cat. No. B1434322
CAS RN: 1301714-24-8
M. Wt: 199.03 g/mol
InChI Key: KBPWYDLHQXLSEY-UHFFFAOYSA-N
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Description

“4,6-Dichloro-1,7-naphthyridine” is a chemical compound with the CAS Number: 1301714-24-8 . It has a molecular weight of 199.04 and its IUPAC name is 4,6-dichloro [1,7]naphthyridine .


Synthesis Analysis

While specific synthesis methods for “4,6-Dichloro-1,7-naphthyridine” were not found, naphthyridines in general have been synthesized using various methods . For instance, in 1893, Reissert reported the synthesis of naphthyridine derivatives for the first time from pyridine-type analogues .


Molecular Structure Analysis

The linear formula for “4,6-Dichloro-1,7-naphthyridine” is C8H4Cl2N2 . The InChI Code is 1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8 (10)3-5 (6)7/h1-4H and the InChI key is KBPWYDLHQXLSEY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4,6-Dichloro-1,7-naphthyridine” is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Reactivity and Synthesis

The reactivity of related compounds like 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine has been explored, revealing the possibility of obtaining mono- and di-amino-substituted derivatives. This study also observed a new rearrangement during the synthesis of some diamino derivatives, leading to the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines (Sirakanyan et al., 2014).

Ligand Construction and Complex Formation

1,5-Naphthyridine, a closely related molecule, has been used to construct new bidentate and tridentate ligands, which are then used to prepare heteroleptic mono- and dinuclear Ru(II) complexes. This showcases its potential in the field of inorganic chemistry (Singh & Thummel, 2009).

Novel Complexes and Electrochemistry

The synthesis of novel linear hexanuclear cobalt string complexes using a ligand derived from 2,7-dichloro-1,8-naphthyridine demonstrates its utility in forming complex molecular structures with specific electrochemical properties (Chien et al., 2006).

Crystal Structure Analysis

Naphthyridines, including those similar to 4,6-Dichloro-1,7-naphthyridine, have been the subject of structural characterization due to their potential pharmaceutical interest. This includes the analysis of various substituted 1,6-naphthyridin-2(1H)-one compounds (Guillon et al., 2017).

Organic Semiconductor Materials

A series of 4,8-substituted 1,5-naphthyridines, which are structurally related, have been synthesized and characterized for their potential as organic semiconductor materials. These materials exhibit properties like blue fluorescence, making them suitable for applications in high-efficiency OLEDs (Wang et al., 2012).

Functionalization and Anticancer Properties

The synthesis and exploration of the anticancer properties of functionalized 1,6-naphthyridines reflect the importance of such compounds in medicinal chemistry. These compounds display a range of activities, including anticancer, anti-HIV, and anti-microbial properties (Lavanya et al., 2021).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4,6-dichloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPWYDLHQXLSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NC(=CC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306789
Record name 4,6-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1,7-naphthyridine

CAS RN

1301714-24-8
Record name 4,6-Dichloro-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301714-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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